methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
CAS No.: 1803604-59-2
Cat. No.: VC2895189
Molecular Formula: C8H6BrNO2S
Molecular Weight: 260.11 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate - 1803604-59-2](/images/structure/VC2895189.png)
Specification
CAS No. | 1803604-59-2 |
---|---|
Molecular Formula | C8H6BrNO2S |
Molecular Weight | 260.11 g/mol |
IUPAC Name | methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate |
Standard InChI | InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-4-3-6(9)13-7(4)10-5/h2-3,10H,1H3 |
Standard InChI Key | SORDGAKAVQODMJ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(N1)SC(=C2)Br |
Canonical SMILES | COC(=O)C1=CC2=C(N1)SC(=C2)Br |
Introduction
Chemical Structure and Identification
Methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate belongs to the thieno[2,3-b]pyrrole family of heterocyclic compounds. Its structure features a fused ring system comprising a thiophene and a pyrrole ring, with a bromine atom at the 2-position and a methyl carboxylate group at the 5-position.
Identification Parameters
The compound is characterized by the following key identifiers:
Parameter | Value |
---|---|
CAS Number | 1803604-59-2 |
Molecular Formula | C₈H₆BrNO₂S |
Molecular Weight | 260.11 g/mol |
IUPAC Name | methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate |
PubChem Compound ID | 119031061 |
Structural Representations
Multiple notations are used to precisely define the chemical structure of this compound:
Representation | Value |
---|---|
Standard InChI | InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-4-3-6(9)13-7(4)10-5/h2-3,10H,1H3 |
Standard InChIKey | SORDGAKAVQODMJ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(N1)SC(=C2)Br |
Canonical SMILES | COC(=O)C1=CC2=C(N1)SC(=C2)Br |
Physical and Chemical Properties
The physical and chemical properties of methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate are essential for understanding its behavior in various applications and reactions.
Physical Properties
While complete experimental data on all physical properties isn't available in the literature, some properties can be inferred from structural analysis and comparison with similar compounds:
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Physical State: Typically exists as a crystalline solid at room temperature
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Color: Ranges from white to light yellow
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Solubility: Soluble in common organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide; limited solubility in water
Spectroscopic Properties
Spectroscopic data is crucial for structure verification and purity analysis:
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¹H NMR: Expected to show characteristic signals for the methyl ester group (approximately 3.9 ppm), the pyrrole NH (variable, typically 9-11 ppm), and aromatic protons in the thiophene and pyrrole rings
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¹³C NMR: Contains signals for the carbonyl carbon (approximately 161 ppm), aromatic carbons of the thieno[2,3-b]pyrrole system, and the methyl carbon of the ester group
Predicted Collision Cross Section Data
Mass spectrometry analysis often utilizes collision cross section (CCS) data for compound identification. Predicted CCS values for methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate with various adducts are presented below :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 259.93755 | 143.8 |
[M+Na]⁺ | 281.91949 | 145.6 |
[M+NH₄]⁺ | 276.96409 | 148.6 |
[M+K]⁺ | 297.89343 | 147.9 |
[M-H]⁻ | 257.92299 | 142.8 |
[M+Na-2H]⁻ | 279.90494 | 144.6 |
[M]⁺ | 258.92972 | 142.8 |
[M]⁻ | 258.93082 | 142.8 |
This data is valuable for mass spectrometric identification and differentiation from structural isomers.
Applications in Research and Industry
Methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate and related compounds have demonstrated significance in multiple research domains.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its reactive functionalities:
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The bromine substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira couplings)
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The methyl ester group offers opportunities for further transformations, including hydrolysis, reduction, and amidation
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The thieno[2,3-b]pyrrole core can be further functionalized to create more complex molecular architectures
Medicinal Chemistry
Related thieno[2,3-b]pyrrole derivatives have shown promising biological activities, suggesting potential applications for methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate in drug discovery:
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Structurally similar compounds have exhibited antioxidant properties, with some derivatives showing over 90% inhibition of DPPH free radicals
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Some thieno[2,3-b]pyrrole derivatives have demonstrated anticancer activity against MCF-7 cell lines
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Enzyme inhibition studies have shown activity against alpha-amylase and EGFR Tyrosine Kinase
Materials Science
The thieno[2,3-b]pyrrole scaffold has applications in materials science:
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Related compounds have been used in the development of conducting polymers
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The heterocyclic core structure makes it suitable for incorporation into optoelectronic materials
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Potential applications in the fabrication of organic electronic devices
Comparison with Related Compounds
Comparing methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate with structurally similar compounds provides insights into structure-activity relationships and potential applications.
Structural Analogs
Compound | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | 35357-56-3 | C₉H₉NO₂S | Ethyl ester instead of methyl ester; no bromine substituent |
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | N/A | C₈H₆BrNO₂S | Different ring fusion pattern; bromine at 3-position |
Methyl 2-(hydroxymethyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate | N/A | C₉H₉NO₃S | Hydroxymethyl group instead of bromine |
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | 1422772-79-9 | C₈H₆BrN₃O₂ | Pyrazine ring instead of thiophene ring |
Structure-Property Relationships
The specific structural features of methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate influence its properties:
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The bromine substituent affects reactivity, making the compound useful for cross-coupling reactions
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The methyl ester group provides opportunities for further functionalization
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The thieno[2,3-b]pyrrole core contributes to the compound's electronic properties and potential biological activities
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